3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid

Structural biology Medicinal chemistry Peptidomimetic design

Securing a conformationally restricted β-amino acid scaffold for peptidomimetic drug discovery is a significant supply chain challenge. This compound directly addresses the need for enhanced metabolic stability and defined secondary structures in lead optimization. - **Unique Scaffold**: Offers a β-amino acid backbone with a rigidifying α-methyl group, distinct from common GABA derivatives like baclofen, enabling unique pharmacophore geometries. - **Stereochemical Versatility**: Contains two stereogenic centers, providing four stereoisomers for comprehensive SAR studies; racemic and enantiopure forms are available upon request. - **Supply Assurance**: High-purity batches are in stock and ready for immediate global dispatch, supporting both early-stage high-throughput screening and late-stage lead development.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12273933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Cl)N)C(=O)O
InChIInChI=1S/C10H12ClNO2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3,(H,13,14)
InChIKeyAXYXMBPSIPRCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid Overview


3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid (CAS 787615-07-0) is a synthetic β-amino acid derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . It features a central propanoic acid backbone with an amino group at the third carbon and a para-chlorophenyl group attached to the same carbon, distinguishing it from common α-amino acids . This compound is classified as an unnatural amino acid and serves as a chiral building block in medicinal chemistry and organic synthesis, particularly for the development of peptidomimetics and enzyme inhibitors where enhanced metabolic stability is required .

Why It Cannot Be Replaced by Baclofen


Direct substitution of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid with structurally related compounds such as baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) or fenclonine (4-chlorophenylalanine) is not scientifically valid due to fundamental differences in backbone architecture and substitution patterns . While all share the C₁₀H₁₂ClNO₂ formula and a 4-chlorophenyl moiety, the target compound uniquely positions a methyl group at the α-carbon and an amino group at the β-carbon, creating a β-amino acid scaffold with distinct conformational constraints and hydrogen-bonding geometries . Baclofen, by contrast, is a γ-aminobutyric acid (GABA) derivative with a butanoic acid backbone, resulting in a fundamentally different spatial arrangement of pharmacophoric elements and a distinct biological target profile as a GABAB receptor agonist [1]. These structural divergences manifest in measurable differences in physicochemical properties and predicted biological interactions, rendering generic substitution scientifically inappropriate.

Differentiation Evidence vs. Analogs


β-Amino Acid vs. γ-Amino Acid Backbone

The target compound is a β-amino acid with the amino group at the β-position (C3) relative to the carboxylic acid and a methyl substituent at the α-position (C2), whereas baclofen is a γ-aminobutyric acid derivative with the amino group at the γ-position (C4) relative to the carboxylic acid and no α-methyl substitution . This architectural distinction fundamentally alters the conformational landscape and hydrogen-bonding capacity of the molecule.

Structural biology Medicinal chemistry Peptidomimetic design

Lipophilicity and Ionization State Differences

Computational predictions reveal that the α-methyl group in 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid increases lipophilicity and alters the acid dissociation constant relative to the non-methylated analog 3-amino-3-(4-chlorophenyl)propanoic acid . The target compound has a predicted LogP of 2.0605 and pKa of 3.70, while the non-methylated analog has a predicted LogP of approximately 1.2-1.5 and a pKa around 3.5-3.8 [1].

ADME prediction Drug-likeness Physicochemical profiling

Dual Stereogenic Centers for SAR Studies

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid contains two stereogenic centers (C2 and C3), enabling the generation of four distinct stereoisomers . In contrast, 3-amino-3-(4-chlorophenyl)propanoic acid contains only one stereogenic center (C3), yielding only two enantiomers [1]. This stereochemical complexity provides a richer matrix for structure-activity relationship (SAR) investigations and allows for fine-tuning of biological interactions through stereochemical control.

Chiral synthesis Stereochemistry Structure-activity relationship

Chiral Building Block for β-Peptides

β-Amino acids like 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid are established building blocks for the synthesis of β-peptides, which exhibit enhanced resistance to proteolytic degradation compared to α-peptides [1]. The α-methyl substitution further restricts backbone flexibility, promoting stable helical secondary structures in oligomeric assemblies, a feature not achievable with unsubstituted β-amino acids such as 3-amino-3-(4-chlorophenyl)propanoic acid [2].

Peptidomimetic synthesis Unnatural amino acid Solid-phase peptide synthesis

Thermal Stability: Boiling Point Comparison

The predicted boiling point of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is 349.5 ± 32.0 °C , which is significantly higher than the melting point of baclofen (201-208 °C) and the melting point of 3-amino-3-(4-chlorophenyl)propanoic acid (223 °C, decomposition) [1]. This higher thermal threshold suggests greater thermal robustness for synthetic transformations requiring elevated temperatures.

Thermal stability Reaction optimization Process chemistry

Research and Procurement Applications


Metabolically Stable β-Peptide Scaffolds

3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is ideally suited for constructing β-peptide oligomers with enhanced resistance to proteolytic degradation, as supported by the class-level evidence on β-amino acid stability . The α-methyl substitution further restricts backbone flexibility, promoting the formation of stable helical secondary structures that can mimic protein-protein interaction interfaces. Researchers developing peptidomimetic inhibitors of intracellular targets or orally bioavailable peptide therapeutics should prioritize this compound over non-methylated β-amino acids due to its predicted superior conformational rigidity and metabolic stability profile .

Stereospecific SAR Studies

With two stereogenic centers enabling four distinct stereoisomers, this compound provides an expanded stereochemical matrix for SAR investigations . Medicinal chemistry teams exploring the impact of stereochemistry on target binding and selectivity can utilize the racemic mixture for initial high-throughput screening, followed by procurement of specific enantiopure forms (available upon request from specialized vendors) to dissect stereochemical contributions to potency and off-target effects. This stereochemical versatility is not available with simpler single-stereocenter analogs like 3-amino-3-(4-chlorophenyl)propanoic acid .

Novel GABAergic Modulator Development

While baclofen acts as a selective GABAB receptor agonist , the distinct β-amino acid scaffold of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid positions it as a candidate for developing next-generation GABAergic modulators with potentially differentiated pharmacological profiles. The α-methyl group and altered backbone geometry may confer unique binding modes at GABA receptor subtypes or related targets (e.g., GABA transporters), enabling the discovery of compounds with improved subtype selectivity or reduced side effects compared to baclofen . This application is particularly relevant for neuroscience-focused research programs seeking to expand the chemical space around GABAergic pharmacology.

Enzyme Inhibitor Synthesis Intermediate

The compound's predicted lipophilicity (LogP 2.06) and functional group arrangement make it a valuable intermediate for synthesizing enzyme inhibitors targeting proteases, kinases, or other therapeutically relevant enzymes . The presence of both a carboxylic acid and a primary amine allows for facile derivatization through amide bond formation or esterification, enabling rapid exploration of chemical space in hit-to-lead campaigns. The enhanced thermal stability (predicted boiling point 349.5 °C) further supports its use in diverse synthetic transformations under varied reaction conditions .

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